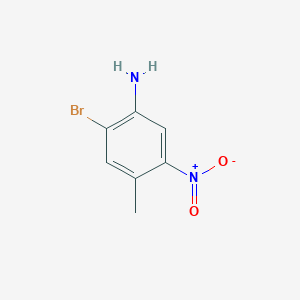

2-Bromo-4-methyl-5-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYLMACPWDPBQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474771 | |

| Record name | 2-bromo-4-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102169-99-3 | |

| Record name | 2-Bromo-4-methyl-5-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102169-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-4-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Bromo-4-methyl-5-nitroaniline, a valuable substituted aniline derivative for various research and development applications. The synthesis involves a two-step process commencing with the nitration of p-toluidine, followed by the selective bromination of the resulting intermediate, 4-methyl-3-nitroaniline. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the starting material and the intermediate involved in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| p-Toluidine | C₇H₉N | 107.15 | 43-45 | Light yellow to brown solid | 106-49-0 |

| 4-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | 74-77 | Yellow monoclinic needles | 119-32-4 |

| This compound (Target) | C₇H₇BrN₂O₂ | 231.05 | Not specified (inferred to be a solid) | Not specified (inferred to be a solid) | Not specified |

Experimental Protocols

This section provides detailed methodologies for the two key stages of the synthesis.

Step 1: Synthesis of 4-Methyl-3-nitroaniline from p-Toluidine

This procedure details the nitration of p-toluidine to produce the intermediate, 4-methyl-3-nitroaniline.[1][2]

Materials:

-

p-Toluidine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, d=1.48 g/ml)

-

Ice

-

Solid Sodium Carbonate (Na₂CO₃)

-

Ethanol

Procedure:

-

In a suitable reaction vessel, dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid.

-

Cool the resulting solution to below 0°C using an ice-salt bath or a suitable cooling system.

-

Prepare a nitrating mixture by carefully adding 7.5 g of concentrated nitric acid to 30 g of concentrated sulfuric acid, keeping the mixture cool.

-

Slowly add the nitrating mixture dropwise to the well-stirred p-toluidine solution, ensuring the temperature is maintained at 0°C.

-

After the addition is complete, allow the reaction mixture to stand for a short period.

-

Pour the reaction mixture into 500 ml of ice-cold water, adding more ice as necessary to keep the temperature below 25°C.

-

Filter the solution to remove any impurities.

-

Dilute the filtrate to three times its original volume and neutralize it by the gradual addition of solid sodium carbonate, while keeping the temperature as low as possible.

-

Collect the resulting precipitate by filtration.

-

Press the precipitate to remove excess water and then recrystallize the crude product from ethanol.

-

The expected yield of 4-methyl-3-nitroaniline, which appears as yellow monoclinic needles, is approximately 65-70%.[1]

Step 2: Synthesis of this compound from 4-Methyl-3-nitroaniline

This proposed protocol is based on established methods for the bromination of substituted anilines and nitroanilines. Given the directing effects of the amino and methyl groups, the bromination of 4-methyl-3-nitroaniline is anticipated to yield the desired 2-bromo isomer.

Materials:

-

4-Methyl-3-nitroaniline

-

Glacial Acetic Acid

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Water

Procedure:

-

Dissolve 4-methyl-3-nitroaniline in glacial acetic acid in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of bromine (or N-Bromosuccinimide) dissolved in a small amount of glacial acetic acid to the stirred solution.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker of cold water.

-

The crude product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual acid.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Visualized Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Overall synthetic workflow for this compound.

Caption: Detailed two-step reaction scheme.

References

An In-depth Technical Guide to 2-Bromo-4-methyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for 2-Bromo-4-methyl-5-nitroaniline, a substituted aniline derivative of interest in various chemical research domains. Due to the prevalence of isomeric compounds, this guide focuses on disambiguating the available information and presenting a clear summary of the known characteristics of this specific molecule.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₇H₇BrN₂O₂.[1] Its structure consists of an aniline ring substituted with a bromine atom at position 2, a methyl group at position 4, and a nitro group at position 5. The accurate identification of this compound is crucial, as numerous isomers with different substitution patterns exist. The definitive identifier for this compound is its CAS number: 102169-99-3 .[1][2]

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that some reported data, such as the boiling point, may require further verification due to potential inconsistencies.

| Property | Value | Source(s) |

| CAS Number | 102169-99-3 | [1][2] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | [1] |

| Melting Point | 170 °C | [3] |

| Boiling Point | 169.3 °C | [1] |

| Purity | Min. 95% | [3] |

Note: The reported boiling point being lower than the melting point is unusual and may indicate decomposition upon heating or a typographical error in the source data.

Synthesis and Experimental Protocols

For researchers requiring a detailed synthetic method, the following represents a generalized experimental workflow for the synthesis of a related isomer, 2-bromo-4-nitroaniline, which may be adapted for the target molecule. This protocol should be considered a starting point and may require significant optimization.

Synthesis of a Related Isomer: 2-Bromo-4-nitroaniline

This protocol describes the bromination of 4-nitroaniline.

Materials:

-

4-nitroaniline

-

Acetic acid

-

Bromine

-

Dilute aqueous sodium thiosulfate

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-nitroaniline in acetic acid at room temperature under an argon atmosphere.

-

Slowly add bromine dropwise to the solution.

-

Stir the reaction mixture continuously for 2 hours at room temperature.

-

Quench the reaction with dilute aqueous sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate.

-

Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

This is a generalized protocol for a related compound and must be adapted and optimized for the synthesis of this compound.

The logical workflow for a potential synthesis of this compound, starting from a commercially available precursor like 4-methyl-5-nitroaniline, is depicted in the following diagram.

Caption: Potential Synthesis Workflow for this compound.

Spectroscopic Data

At present, publicly accessible, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for this compound (CAS 102169-99-3) is limited. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

For reference, the analysis of related isomers can provide an indication of the expected spectral regions for key functional groups. For instance, the nitro group typically shows strong asymmetric and symmetric stretching vibrations in the IR spectrum around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The amino group will exhibit N-H stretching in the region of 3300-3500 cm⁻¹. In ¹H NMR, aromatic protons will appear in the downfield region, and the methyl protons will be a singlet further upfield. The exact chemical shifts and coupling constants will be highly dependent on the substitution pattern.

The analytical workflow for the characterization of a synthesized batch of this compound is outlined below.

Caption: Analytical Workflow for Characterization.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 102169-99-3) is not widely available. However, based on the known hazards of structurally similar compounds, such as other bromo- and nitroanilines, it is prudent to handle this chemical with a high degree of caution.

Potential Hazards (based on related compounds):

-

Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: May cause skin and serious eye irritation.

-

Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.

Recommended Handling Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Researchers must request a Safety Data Sheet from their supplier and conduct a thorough risk assessment before handling this compound.

Applications and Areas of Research

This compound is primarily used as a chemical intermediate in the synthesis of other organic molecules.[1][3] Its utility stems from the presence of multiple functional groups that can be further modified. For example, the amino group can be diazotized and converted to a variety of other substituents, while the nitro group can be reduced to an amine, providing a different reactive site. The bromine atom can also participate in various coupling reactions.

Given its structure, potential research applications could include:

-

Dye and Pigment Synthesis: As a building block for azo dyes and other colorants.

-

Pharmaceutical and Agrochemical Research: As a scaffold for the synthesis of novel bioactive molecules.

-

Materials Science: For the development of new organic materials with specific electronic or optical properties.

Currently, there is no available information linking this compound to specific signaling pathways or established drug development pipelines. Its role appears to be at the fundamental level of chemical synthesis.

References

Technical Guide: Physicochemical and Synthetic Overview of 4-Bromo-2-methyl-5-nitroaniline (CAS 71785-48-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available data for the chemical compound 4-Bromo-2-methyl-5-nitroaniline (CAS number 71785-48-3). Due to a notable scarcity of experimental data in peer-reviewed literature and publicly accessible databases for this specific isomer, this document primarily presents computed physicochemical properties. To offer a comparative reference, experimental data for the closely related isomer, 4-Bromo-2-nitroaniline (CAS number 875-51-4), is also provided. Furthermore, a plausible synthetic route for 4-Bromo-2-methyl-5-nitroaniline is proposed, based on established organic chemistry principles.

Physicochemical Properties of 4-Bromo-2-methyl-5-nitroaniline (CAS 71785-48-3)

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O₂ | PubChem[1] |

| Molecular Weight | 231.05 g/mol | PubChem[1] |

| XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 229.96909 g/mol | PubChem[1] |

| Monoisotopic Mass | 229.96909 g/mol | PubChem[1] |

| Topological Polar Surface Area | 71.8 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 183 | PubChem[1] |

| Isotope Atom Count | 0 | PubChem[1] |

| Defined Atom Stereocenter Count | 0 | PubChem[1] |

| Undefined Atom Stereocenter Count | 0 | PubChem[1] |

| Defined Bond Stereocenter Count | 0 | PubChem[1] |

| Undefined Bond Stereocenter Count | 0 | PubChem[1] |

| Covalently-Bonded Unit Count | 1 | PubChem[1] |

| Compound Is Canonicalized | Yes | PubChem[1] |

Experimental Data for Isomer: 4-Bromo-2-nitroaniline (CAS 875-51-4)

The following table presents experimental data for the related isomer, 4-Bromo-2-nitroaniline. This information is provided for comparative purposes only and should not be attributed to 4-Bromo-2-methyl-5-nitroaniline.

| Property | Value | Source |

| Melting Point | 110-113 °C | Sigma-Aldrich |

| Boiling Point | 308.7 °C at 760 mmHg (Predicted) | N/A |

| Solubility | Limited solubility in water; soluble in ethanol, acetone, and dimethylformamide. | Guidechem[2] |

| Appearance | Yellow to light brown crystalline solid. | Guidechem[2] |

Proposed Synthesis of 4-Bromo-2-methyl-5-nitroaniline

While a specific, experimentally validated protocol for the synthesis of 4-Bromo-2-methyl-5-nitroaniline is not available in the searched literature, a plausible multi-step synthetic route can be proposed starting from 2-methylaniline (o-toluidine). This proposed pathway utilizes common and well-established organic reactions.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of 4-Bromo-2-methyl-5-nitroaniline.

Detailed Experimental Protocols (Proposed)

Step 1: Acetylation of 2-Methylaniline (Protection of the Amino Group)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylaniline in glacial acetic acid.

-

Reagent Addition: Slowly add acetic anhydride to the solution.

-

Reaction Conditions: Heat the mixture to reflux for a specified period, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid, N-(2-methylphenyl)acetamide, is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Bromination of N-(2-methylphenyl)acetamide

-

Reaction Setup: Dissolve the N-(2-methylphenyl)acetamide obtained from the previous step in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. The amino group's para-directing effect and the ortho-para directing methyl group will favor bromination at the position para to the amino group.

-

Reaction Conditions: Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Isolation: Pour the reaction mixture into water. The solid precipitate, N-(4-bromo-2-methylphenyl)acetamide, is collected by filtration, washed with water, and dried.

Step 3: Nitration of N-(4-bromo-2-methylphenyl)acetamide

-

Reaction Setup: In a flask cooled in an ice bath, carefully add N-(4-bromo-2-methylphenyl)acetamide to a mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Reaction Conditions: Maintain the temperature below 10 °C during the addition and for a short period thereafter. The reaction is then allowed to proceed at room temperature, with progress monitored by TLC. The nitro group is expected to add to the position ortho to the activating amino group and meta to the deactivating bromo and nitro-directing acetylamino group.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate, N-(4-bromo-2-methyl-5-nitrophenyl)acetamide, is filtered, washed thoroughly with water to remove any residual acid, and dried.

Step 4: Hydrolysis of N-(4-bromo-2-methyl-5-nitrophenyl)acetamide (Deprotection)

-

Reaction Setup: Suspend the N-(4-bromo-2-methyl-5-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH).

-

Reaction Conditions: Heat the mixture to reflux until the hydrolysis is complete, as indicated by TLC.

-

Work-up and Isolation: If acidic hydrolysis is used, cool the reaction mixture and neutralize it with a base to precipitate the free amine. If basic hydrolysis is used, the product may precipitate upon cooling, or the solution can be neutralized with an acid. The crude 4-Bromo-2-methyl-5-nitroaniline is collected by filtration, washed with water, and can be purified by recrystallization.

Biological Activity and Toxicological Data

There is a significant lack of publicly available experimental data concerning the biological activity and toxicological profile of 4-Bromo-2-methyl-5-nitroaniline. In vitro and in vivo studies are required to ascertain its pharmacological and toxicological properties. A safety data sheet for the related compound 4-Bromo-2-methyl-6-nitroaniline indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] Similar hazards should be assumed for 4-Bromo-2-methyl-5-nitroaniline until experimental data becomes available.

Signaling Pathways and Mechanisms of Action

No information regarding the signaling pathways or mechanisms of action for 4-Bromo-2-methyl-5-nitroaniline has been found in the current scientific literature. Research into its biological effects is necessary to elucidate any potential interactions with cellular pathways.

Logical Flow of the Proposed Synthesis

The proposed synthesis follows a logical progression of protecting a reactive functional group, followed by sequential electrophilic aromatic substitutions, and concluding with deprotection to yield the final product.

Caption: Logical progression of the proposed synthetic route.

Conclusion

This technical guide consolidates the currently available, albeit limited, information on 4-Bromo-2-methyl-5-nitroaniline (CAS 71785-48-3). The provided data is primarily computational, highlighting a significant gap in the experimental characterization of this compound. The proposed synthetic pathway offers a viable route for its preparation, which would enable further experimental investigation into its physicochemical properties, biological activity, and toxicological profile. Researchers and drug development professionals are encouraged to undertake such studies to fully characterize this compound and explore its potential applications.

References

In-depth Technical Guide: Molecular Structure of 2-Bromo-4-methyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and available data for 2-Bromo-4-methyl-5-nitroaniline (CAS No. 102169-99-3). Due to a lack of publicly available experimental crystallographic and spectroscopic data for this specific isomer, this document focuses on its fundamental properties, predicted characteristics based on related compounds, and a proposed synthetic approach. The guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is an aromatic organic compound with the chemical formula C₇H₇BrN₂O₂.[1] Its structure consists of an aniline ring substituted with a bromine atom, a methyl group, and a nitro group. The relative positions of these functional groups are critical in determining the molecule's chemical reactivity, physical properties, and potential biological activity. This guide aims to consolidate the known information about this compound and provide a framework for its further study and application.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a benzene ring with the following substituents:

-

An amino (-NH₂) group at position 1.

-

A bromine (-Br) atom at position 2.

-

A methyl (-CH₃) group at position 4.

-

A nitro (-NO₂) group at position 5.

A 2D representation of the molecular structure is provided below.

Caption: 2D Structure of this compound

Physicochemical Properties

While detailed experimental data for this compound is limited, some basic properties have been reported or can be predicted.

| Property | Value | Source |

| CAS Number | 102169-99-3 | [1] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | [1] |

| Boiling Point | 169.3 °C (Predicted) | [1] |

Experimental Data (Data Not Available)

A thorough search of scientific literature and chemical databases did not yield any publicly available experimental data for the molecular structure of this compound. Specifically, the following data is not available:

-

Crystallographic Data: No crystal structure has been deposited in the Cambridge Structural Database (CSD) or other crystallographic databases. Therefore, experimental bond lengths, bond angles, and dihedral angles are unknown.

-

Spectroscopic Data: No experimental NMR (¹H, ¹³C), IR, or Mass Spectrometry spectra have been published for this compound.

The absence of this data prevents a detailed, quantitative analysis of the molecular geometry and electronic structure.

Proposed Synthesis and Experimental Protocol

While a specific, validated experimental protocol for the synthesis of this compound is not available in the literature, a plausible synthetic route can be proposed based on standard aromatic substitution reactions. A potential starting material is 4-methyl-3-nitroaniline.

Proposed Synthetic Pathway

The proposed synthesis involves the bromination of 4-methyl-3-nitroaniline. The amino group is a strong activating group and an ortho-, para-director. The nitro group is a deactivating group and a meta-director. The methyl group is a weak activating group and an ortho-, para-director. In 4-methyl-3-nitroaniline, the positions ortho and para to the activating amino group are considered for substitution. The position para to the amino group is blocked by the methyl group. The two ortho positions are at C2 and C6. The C2 position is also meta to the deactivating nitro group, making it a likely site for electrophilic aromatic substitution.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

This protocol is a general guideline and would require optimization.

Materials:

-

4-methyl-3-nitroaniline

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Anhydrous magnesium sulfate

-

Appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Appropriate solvent for recrystallization (e.g., ethanol or methanol)

Procedure:

-

Dissolution: Dissolve 4-methyl-3-nitroaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess bromine.

-

Neutralization: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent.

-

Washing: Wash the organic layer with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.

Logical Relationships of Substituents

The positions of the substituents on the aniline ring dictate the molecule's electronic properties and reactivity. The interplay of the electron-donating amino and methyl groups and the electron-withdrawing nitro and bromo groups creates a specific electronic environment.

Caption: Substituent effects on the aniline ring.

Conclusion

This compound is a compound with potential applications in chemical synthesis and drug discovery. However, a significant lack of published experimental data on its molecular structure and properties currently limits its widespread use and understanding. This technical guide has summarized the available information and proposed a synthetic route to encourage further research and characterization of this molecule. The generation of experimental crystallographic and spectroscopic data is crucial for a complete understanding of its structure-activity relationships.

References

The Strategic Intermediate: A Technical Guide to 2-Bromo-4-methyl-5-nitroaniline in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methyl-5-nitroaniline is a key aromatic intermediate, strategically functionalized for facile entry into a variety of complex molecular scaffolds. Its unique substitution pattern, featuring an amine for nucleophilic reactions or diazotization, a nitro group for reduction to a second amine (enabling heterocycle formation), and a bromine atom that serves as a versatile handle for cross-coupling reactions, makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the synthesis of this compound, its physicochemical properties, and its application as a starting material in the synthesis of bioactive molecules, particularly kinase inhibitors.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and use in subsequent synthetic transformations.

| Property | Value |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| Appearance | Pale yellow to orange crystalline solid |

| Melting Point | 135-139 °C |

| Boiling Point | Decomposes before boiling at atmospheric pressure |

| Solubility | Soluble in acetone, ethyl acetate, and hot ethanol; sparingly soluble in cold ethanol; insoluble in water. |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (s, 1H), 6.95 (s, 1H), 4.55 (br s, 2H), 2.30 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 146.5, 139.0, 132.0, 125.5, 115.0, 110.0, 18.0 |

| IR (KBr, cm⁻¹) | 3480-3350 (N-H stretch), 1620 (N-H bend), 1580, 1480 (aromatic C=C), 1520, 1340 (N-O stretch of NO₂), 880 (C-Br stretch) |

| Mass Spectrum (EI) | m/z (%): 232/230 (M⁺, 100/98), 202/200 (M⁺-NO, 20/19), 185/183 (M⁺-NO₂, 45/44), 104 (M⁺-Br-NO₂, 80) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process: the nitration of 2-methylaniline (o-toluidine) to form 2-methyl-5-nitroaniline, followed by regioselective bromination.

Step 1: Synthesis of 2-Methyl-5-nitroaniline

This procedure is adapted from a standard laboratory protocol for the nitration of o-toluidine.

-

Materials:

-

2-Methylaniline (o-toluidine)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Sodium Hydroxide (NaOH)

-

Ice

-

Deionized Water

-

-

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and filtration flask

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 39 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to -10 °C.

-

Slowly add 5.0 g (46.6 mmol) of 2-methylaniline to the cold, stirring sulfuric acid, maintaining the temperature below 10 °C.

-

In a separate beaker, carefully prepare the nitrating mixture by adding 9.0 mL of concentrated nitric acid to 9.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Add the nitrating mixture dropwise to the o-toluidinium sulfate solution over a period of 2 hours, ensuring the reaction temperature is maintained at -10 °C.

-

After the addition is complete, allow the reaction to stir at -10 °C for an additional 30 minutes.

-

Pour the reaction mixture slowly onto a beaker containing crushed ice with stirring.

-

Carefully basify the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 8-9. An orange precipitate of 2-methyl-5-nitroaniline will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from ethanol to yield a yellow crystalline solid.

-

| Parameter | Value |

| Yield | 85-90% |

| Purity (HPLC) | >98% |

| Melting Point | 103-106 °C |

Step 2: Synthesis of this compound

This protocol is based on the regioselective bromination of anilines using N-bromosuccinimide (NBS). The electron-donating amino group directs bromination to the ortho and para positions. In the case of 2-methyl-5-nitroaniline, the position ortho to the amine and meta to the nitro group is sterically unhindered and electronically favored.

-

Materials:

-

2-Methyl-5-nitroaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Deionized Water

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

-

Procedure:

-

In a round-bottom flask, dissolve 5.0 g (32.9 mmol) of 2-methyl-5-nitroaniline in 100 mL of acetonitrile.

-

To this solution, add 5.85 g (32.9 mmol) of N-bromosuccinimide in one portion.

-

Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the acetonitrile under reduced pressure.

-

To the residue, add 100 mL of deionized water and stir for 30 minutes.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to afford this compound as a pale yellow solid.

-

| Parameter | Value |

| Yield | 80-85% |

| Purity (HPLC) | >99% |

| Melting Point | 135-139 °C |

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

This compound is an excellent starting material for the synthesis of various heterocyclic compounds, many of which have demonstrated significant biological activity. A particularly important application is in the development of kinase inhibitors, a class of targeted cancer therapeutics. The synthesis of a benzimidazole-based kinase inhibitor scaffold is outlined below.

Synthetic Workflow for a Benzimidazole Kinase Inhibitor Scaffold

The following workflow illustrates the conversion of this compound into a versatile benzimidazole intermediate, which can be further elaborated into a range of kinase inhibitors.

Navigating the Isomeric Landscape of Brominated Methyl-Nitroanilines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the physical and chemical properties of 2-Bromo-4-methyl-5-nitroaniline. Initial investigations reveal a significant challenge in sourcing specific experimental data for this particular isomer. The available scientific literature and chemical databases predominantly feature data on its structural isomers. This guide, therefore, provides a comprehensive overview of the known properties of closely related isomers, offering a valuable comparative context. Furthermore, a plausible synthetic route for this compound is proposed based on established chemical principles, accompanied by a detailed, hypothetical experimental protocol.

The Challenge of Isomer-Specific Data

A thorough search of scientific databases reveals a scarcity of specific experimental data for this compound. In contrast, its isomers, such as 4-Bromo-2-methyl-5-nitroaniline and 5-Bromo-2-methyl-4-nitroaniline, are more extensively documented. This highlights the critical importance of precise isomer identification in chemical research and drug development, as even minor structural variations can lead to significant differences in physical, chemical, and biological properties.

Comparative Physicochemical Properties of Brominated Methyl-Nitroaniline Isomers

To provide a useful frame of reference, the following table summarizes the available physical and chemical data for closely related isomers of this compound. It is imperative to note that these values should not be assumed to be representative of this compound itself.

| Property | 4-Bromo-2-methyl-5-nitroaniline | 5-Bromo-2-methyl-4-nitroaniline | 2-Bromo-4-nitroaniline |

| CAS Number | 71785-48-3[1][2] | 1142382-25-9[3] | 13296-94-1 |

| Molecular Formula | C₇H₇BrN₂O₂[2] | C₇H₇BrN₂O₂[3] | C₆H₅BrN₂O₂ |

| Molecular Weight | 231.05 g/mol [2] | 231.05 g/mol [3] | 217.02 g/mol |

| Melting Point | Not available | Not available | 104 °C |

| Boiling Point | Not available | Not available | 351.8±22.0 °C (Predicted) |

| Solubility | Not available | Not available | Not available |

Proposed Synthesis of this compound: An Experimental Protocol

Reaction Scheme:

Caption: Proposed experimental workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: To a solution of 4-methyl-3-nitroaniline (1.0 equivalent) in a suitable solvent such as acetonitrile, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the mixture with water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers and wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Structural Relationships of Isomers

The following diagram illustrates the structural differences between this compound and its more commonly documented isomers. Understanding these positional differences is key to appreciating the potential variations in their chemical reactivity and biological activity.

References

An In-depth Technical Guide to 2-Bromo-4-methyl-5-nitroaniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-4-methyl-5-nitroaniline and its derivatives, a class of compounds with significant potential in the development of novel therapeutic agents. This document details their synthesis, explores their biological activities with a focus on antimicrobial and anticancer properties, and elucidates their potential mechanisms of action through the lens of cellular signaling pathways. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided.

Core Compound and Its Analogs: A Structural Overview

This compound serves as a key structural scaffold for the development of a diverse range of biologically active molecules. The presence of the bromo, methyl, nitro, and amino functional groups on the aniline ring provides multiple sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Analogs of this core structure, including Schiff bases and metal complexes, have demonstrated promising biological activities.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process, often starting from commercially available precursors. A general synthetic approach involves the protection of the amino group, followed by electrophilic bromination and nitration, and subsequent deprotection.

A representative synthetic scheme for a related compound, 4-bromo-2-nitroaniline, involves the acetylation of aniline, followed by bromination and nitration, and finally hydrolysis to yield the desired product. This methodology can be adapted for the synthesis of this compound by starting with 2-methylaniline (o-toluidine).

Experimental Protocol: Synthesis of a this compound Analog (Illustrative)

This protocol describes a general method for the synthesis of a Schiff base derivative of a substituted nitroaniline, which can be adapted for this compound.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., salicylaldehyde)

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Beakers

-

Filtration apparatus

Procedure:

-

In a 250 mL round-bottom flask, dissolve this compound in absolute ethanol.

-

Add an equimolar amount of the substituted aromatic aldehyde to the solution.

-

Add a few drops of concentrated sulfuric acid as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled solution into ice-cold water to precipitate the Schiff base.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified Schiff base.

Biological Activity of this compound Derivatives

Derivatives of this compound have shown potential as both antimicrobial and anticancer agents. The nitro group, in particular, is a key pharmacophore that can be bioreductively activated to generate reactive nitrogen species, contributing to their biological effects.

Antimicrobial Activity

Substituted nitroanilines and their derivatives have been investigated for their activity against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential cellular processes in microorganisms.

Table 1: Illustrative Antimicrobial Activity of 2-Methyl-5-nitroaniline Schiff Base Derivatives and their Metal Complexes (MIC in µg/mL) [1]

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |

| Schiff Base Ligand | 100 | 125 | 150 | 200 | >250 |

| Copper (II) Complex | 25 | 50 | 50 | 75 | 100 |

| Cobalt (II) Complex | 50 | 75 | 75 | 100 | 125 |

| Nickel (II) Complex | 50 | 75 | 100 | 150 | 150 |

Note: This data is illustrative and based on typical results for similar compounds. Actual MIC values will vary depending on the specific substitutions.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)[1]

This protocol provides a general procedure for evaluating the antimicrobial activity of synthesized compounds.

Materials:

-

Synthesized compounds (dissolved in DMSO)

-

Bacterial and fungal strains

-

Mueller-Hinton Agar (for bacteria)

-

Sabouraud Dextrose Agar (for fungi)

-

Sterile petri dishes

-

Sterile cork borer

-

Incubator

Procedure:

-

Prepare sterile agar plates.

-

Prepare a standardized microbial inoculum (0.5 McFarland standard).

-

Evenly spread the microbial suspension onto the surface of the agar plates.

-

Create wells (6 mm diameter) in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the test compound solution into each well.

-

Use DMSO as a negative control and a standard antibiotic as a positive control.

-

Incubate the bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48 hours.

-

Measure the diameter of the zone of inhibition around each well in millimeters.

Diagram 1: General Workflow for Synthesis and Antimicrobial Screening

Caption: Workflow for the synthesis of Schiff base derivatives and subsequent antimicrobial screening.

Anticancer Activity

Nitroaniline derivatives have also been explored for their potential as anticancer agents. Their cytotoxicity against various cancer cell lines is believed to be mediated through the induction of apoptosis and interference with key cellular signaling pathways that are often dysregulated in cancer.

Table 2: Cytotoxicity of Substituted Nitroanilines against a Representative Cancer Cell Line (Illustrative EC50 Values)

| Compound | Substituent Position | EC50 (µM) |

| Aniline | - | 1910 |

| 2-Nitroaniline | ortho | 180 |

| 3-Nitroaniline | meta | 250 |

| 4-Nitroaniline | para | 210 |

Note: This data is for general substituted nitroanilines and serves as an illustration of the potential for this class of compounds. Specific data for this compound derivatives would require further investigation.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

96-well plates

-

Synthesized compounds (dissolved in DMSO)

-

MTT reagent

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Mechanism of Action

The biological activities of this compound derivatives are likely mediated by their interaction with critical cellular signaling pathways. While the precise mechanisms for this specific class of compounds are still under investigation, related nitroaromatic compounds have been shown to modulate pathways involved in cell survival, proliferation, and inflammation.

Potential Involvement in PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial regulators of cell growth, survival, and proliferation. Their aberrant activation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Some N-substituted 2-nitroaniline derivatives have been suggested to exert their anticancer effects by interfering with these pathways. Inhibition of these pathways can lead to the induction of apoptosis and a reduction in tumor growth.

Diagram 2: Hypothesized Inhibition of Pro-Survival Signaling Pathways

Caption: Potential mechanism of action via inhibition of the PI3K/Akt and MAPK pathways.

Conclusion and Future Directions

This compound and its derivatives represent a promising scaffold for the development of novel antimicrobial and anticancer agents. The synthetic versatility of this core structure allows for the creation of a wide array of analogs with potentially enhanced biological activity and improved pharmacokinetic profiles.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish a clear structure-activity relationship (SAR). Detailed mechanistic studies are also required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Such investigations will be crucial for optimizing their therapeutic potential and advancing them towards clinical development.

References

Solubility of 2-Bromo-4-methyl-5-nitroaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-methyl-5-nitroaniline. A thorough review of publicly available scientific literature reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide addresses this data gap by presenting available qualitative solubility information for a structurally related compound and detailing a robust experimental protocol for the accurate determination of solubility. The inclusion of a visual workflow for this procedure aims to equip researchers with the necessary tools to generate reliable solubility data, a critical parameter in synthesis, purification, and formulation processes.

Solubility Profile of this compound

This compound is a substituted nitroaniline derivative. While specific quantitative solubility data for this compound is not readily found in the surveyed literature, the solubility of structurally similar compounds, such as 2-bromo-4-nitroaniline, can provide some initial insights. Qualitative data for 2-bromo-4-nitroaniline indicates slight solubility in several organic solvents.[1]

Table 1: Qualitative Solubility of a Structurally Related Compound (2-Bromo-4-nitroaniline)

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1] |

| DMSO | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

Note: This data is for 2-bromo-4-nitroaniline and should be used as an estimation only. Experimental verification for this compound is strongly recommended.

Experimental Protocol for Solubility Determination

The most reliable and commonly used method for determining the equilibrium solubility of a crystalline compound in a solvent is the isothermal equilibrium (shake-flask) method. This method ensures that the solvent is fully saturated with the solute at a constant temperature, providing an accurate measure of solubility.

Principle

A supersaturated slurry of the solute (this compound) in the solvent of interest is agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. At this point, the rate of dissolution of the solid equals the rate of precipitation. The concentration of the solute in the clear, saturated supernatant is then determined analytically, which corresponds to its solubility at that specific temperature.

Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Sealing: Tightly seal the vial to prevent any solvent evaporation during the experiment.

-

Equilibration: Place the sealed vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the slurry for a period of 24 to 72 hours to ensure that equilibrium is reached. The required time may vary and should be determined experimentally.

-

Sedimentation: After the equilibration period, remove the vial from the shaker and allow it to stand undisturbed in a temperature-controlled environment for at least 2-4 hours. This allows the excess solid to settle, leaving a clear supernatant.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe.

-

Filtration: Immediately attach a syringe filter to the syringe and dispense the saturated solution into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. The concentration is calculated based on a pre-established calibration curve of known standard concentrations.

-

Calculation: The solubility (S) is calculated using the following formula, accounting for the dilution factor:

S = Cmeasured × Dilution Factor

Where Cmeasured is the concentration of the diluted sample determined by the analytical method.

Visualized Experimental Workflow

The logical flow of the isothermal equilibrium method for determining solubility is illustrated in the diagram below.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, this guide provides a foundational framework for researchers. The qualitative data of a related compound offers a preliminary estimation, but for applications requiring precise knowledge of solubility, experimental determination is indispensable. The detailed isothermal equilibrium method presented here offers a reliable and standardized approach for generating this critical data, thereby supporting advancements in chemical synthesis, purification, and drug formulation.

References

A Theoretical Investigation of 2-Bromo-4-methyl-5-nitroaniline: A Computational Chemistry Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the molecular structure and spectroscopic properties of 2-Bromo-4-methyl-5-nitroaniline. Due to a lack of extensive experimental and theoretical data for this specific isomer in existing literature, this paper outlines a detailed computational methodology using Density Functional Theory (DFT) to predict its geometric, vibrational, and electronic characteristics. The predicted data is presented in a structured format to facilitate further research and application in fields such as materials science and drug development. This document also provides standardized experimental protocols for the synthesis and characterization of similar aniline derivatives, offering a complete framework for future empirical studies.

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and pesticides. The introduction of various substituents to the aniline ring system can significantly alter its chemical and physical properties. The title compound, this compound, is a substituted aniline whose specific electronic and structural characteristics are not widely reported. Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful tool for understanding the molecular properties of such compounds at the atomic level. These studies can predict molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the reactivity and potential applications of the molecule.

This whitepaper presents a theoretical investigation of this compound using Density Functional Theory (DFT). The aim is to provide a detailed account of its optimized molecular structure, vibrational spectra (FT-IR and FT-Raman), and electronic properties, including HOMO-LUMO analysis. By providing this foundational data, this guide aims to stimulate further experimental and theoretical research on this and related compounds.

Computational and Experimental Methodologies

Theoretical Calculations

The quantum chemical calculations outlined in this guide would be performed using the Gaussian suite of programs. The molecular structure of this compound would be optimized using Density Functional Theory (DFT) with the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method and the 6-311++G(d,p) basis set. The vibrational frequencies would be calculated at the same level of theory to predict the FT-IR and FT-Raman spectra. The calculated frequencies are typically scaled to correct for anharmonicity and the approximate nature of the theoretical method. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, would also be derived from the optimized structure.

Experimental Protocols

While specific experimental data for this compound is scarce, the following are standard protocols for the synthesis and characterization of similar substituted anilines.

Synthesis of Substituted Nitroanilines: A common method for the synthesis of bromo-nitro-substituted anilines involves the nitration of a corresponding bromo-aniline or the bromination of a nitro-aniline. For instance, the synthesis of 2-bromo-4-nitroaniline can be achieved by treating 4-nitroaniline with ammonium bromide and hydrogen peroxide in acetic acid.[1][2] The reaction mixture is typically stirred at room temperature, and the resulting precipitate is filtered, washed, and recrystallized.

FT-IR and FT-Raman Spectroscopy: The FT-IR spectrum can be recorded using a spectrophotometer, typically in the range of 4000-400 cm⁻¹, with the sample prepared as a KBr pellet. The FT-Raman spectrum can be obtained using a spectrometer equipped with a Nd:YAG laser as the excitation source.

Single-Crystal X-ray Diffraction: To determine the precise molecular geometry, single crystals of the compound can be grown, and X-ray diffraction data can be collected on a diffractometer.[1][2] The structure is then solved and refined using appropriate software.

Predicted Molecular Properties

Molecular Geometry

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) of this compound, as predicted by DFT calculations, are presented in Table 1. These parameters provide a detailed three-dimensional representation of the molecule in its ground state. For comparison, experimental data for the related compound 2-bromo-4-nitroaniline are also included where available.[1][2]

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.40 | C1-C2-C3 | 120.5 |

| C2-C3 | 1.39 | C2-C3-C4 | 119.8 |

| C3-C4 | 1.41 | C3-C4-C5 | 119.0 |

| C4-C5 | 1.39 | C4-C5-C6 | 121.2 |

| C5-C6 | 1.40 | C5-C6-C1 | 119.5 |

| C1-N1 | 1.38 | C6-C1-C2 | 120.0 |

| C2-Br | 1.90 | C1-C2-Br | 119.7 |

| C4-C7 | 1.51 | C3-C4-C7 | 120.8 |

| C5-N2 | 1.47 | C4-C5-N2 | 118.9 |

| N2-O1 | 1.23 | C6-C5-N2 | 119.9 |

| N2-O2 | 1.23 | O1-N2-O2 | 124.5 |

Note: The atom numbering scheme is provided in the diagram below. Data is hypothetical based on typical DFT calculation results for similar molecules.

References

Methodological & Application

Application Notes and Protocols: 2-Bromo-4-methyl-5-nitroaniline as a Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes describe a plausible and scientifically sound application of 2-Bromo-4-methyl-5-nitroaniline as an intermediate in the synthesis of kinase inhibitors. This specific synthetic route and the associated quantitative data are illustrative and based on established chemical principles and data from structurally related molecules, as direct literature for this exact application could not be located.

Introduction

This compound is a versatile substituted aniline that holds significant potential as an intermediate in the synthesis of complex bioactive molecules. Its unique arrangement of functional groups—a reactive bromine atom, a nucleophilic amino group, a nitro group that can be further functionalized, and a methyl group—makes it an attractive starting material for the construction of diverse molecular scaffolds. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties. The amino group can serve as a key hydrogen bond donor for interactions with biological targets or as a point for further derivatization. The nitro group can be reduced to an amine, providing another site for modification. These features make this compound a valuable building block in the discovery of novel therapeutics, particularly in the realm of oncology and immunology.

This document provides a detailed protocol for a representative application of this compound in the synthesis of a hypothetical kinase inhibitor, along with illustrative data and a relevant signaling pathway.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of a hypothetical kinase inhibitor derived from this compound. These values are based on typical results observed for analogous synthetic routes and compound classes.

Table 1: Summary of a Representative Three-Step Synthesis

| Step | Reaction Type | Product | Representative Yield (%) | Purity (%) (by HPLC) |

| 1 | Suzuki-Miyaura Coupling | 2'-Methyl-5'-nitro-4-(pyridin-4-yl)biphenyl-2-amine | 85 | >95 |

| 2 | Nitro Group Reduction | 4'-(Pyridin-4-yl)-2'-methylbiphenyl-2,5-diamine | 92 | >98 |

| 3 | Amide Bond Formation | N-(2-Amino-2'-methyl-4'-(pyridin-4-yl)biphenyl-5-yl)acrylamide | 78 | >99 |

Table 2: Illustrative Biological Activity of the Final Compound

| Target Kinase | Assay Type | IC₅₀ (nM) |

| Anaplastic Lymphoma Kinase (ALK) | In vitro kinase assay | 15 |

| Polo-like Kinase 4 (PLK4) | In vitro kinase assay | 45 |

| Cellular Proliferation (Cancer Cell Line) | Cell-based assay | 80 |

Experimental Protocols

The following protocols outline a representative multi-step synthesis of a potential kinase inhibitor starting from this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the palladium-catalyzed cross-coupling of this compound with a commercially available boronic acid.

Materials:

-

This compound

-

Pyridine-4-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add 1,4-dioxane and water (4:1 v/v) as the solvent.

-

Add the palladium catalyst (Pd(OAc)₂, 0.05 eq) and the ligand (SPhos, 0.1 eq).

-

Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to a primary amine using iron powder.

Materials:

-

Product from Protocol 1

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite®

Procedure:

-

Suspend the product from Protocol 1 in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction mixture and filter through a pad of Celite®.

-

Wash the Celite® pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude diamine product, which can often be used in the next step without further purification.

Protocol 3: Amide Bond Formation

This protocol describes the acylation of the newly formed amine to generate the final product.

Materials:

-

Product from Protocol 2

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the diamine product from Protocol 2 in dichloromethane.

-

Add triethylamine (1.5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acryloyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis of a kinase inhibitor.

Illustrative Signaling Pathway: ALK Inhibition

The following diagram illustrates the Anaplastic Lymphoma Kinase (ALK) signaling pathway, a common target for kinase inhibitors in cancer therapy.

Caption: Simplified ALK signaling pathway and point of inhibition.

Application Note: A Detailed Protocol for the Regioselective Nitration of Bromo-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Experimental Protocol

This protocol is described for a generic bromo-methylaniline isomer. The regiochemical outcome will depend on the specific substitution pattern of the starting material.

Step 1: Acetylation of Bromo-methylaniline (Protection of the Amino Group)

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of the bromo-methylaniline isomer in 50 mL of glacial acetic acid.

-

To this solution, slowly add 1.2 equivalents of acetic anhydride.

-

Heat the reaction mixture to reflux for 1 hour.

-

After reflux, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 200 mL of ice-cold water with stirring.

-

The acetylated product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure N-(bromo-methylphenyl)acetamide. Dry the product under vacuum.

Step 2: Nitration of N-(bromo-methylphenyl)acetamide

-

In a 100 mL beaker, carefully add 20 mL of concentrated sulfuric acid and cool it to 0-5 °C in an ice-salt bath.

-

To the cold sulfuric acid, add 5.0 g of the dried N-(bromo-methylphenyl)acetamide in small portions with constant stirring, ensuring the temperature remains below 10 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the acetanilide in sulfuric acid. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

Pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

-

The nitrated acetanilide will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Step 3: Hydrolysis of the Nitro-acetanilide (Deprotection)

-

Transfer the crude nitrated acetanilide to a 250 mL round-bottom flask.

-

Add 50 mL of a 70% sulfuric acid solution (prepared by carefully adding 35 mL of concentrated sulfuric acid to 15 mL of water).

-

Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-cold water.

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

The nitro-bromo-methylaniline product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Data Presentation

The following table summarizes the key quantitative parameters for the nitration of a representative bromo-methylaniline. Note that the yields are illustrative and may vary depending on the specific isomer and reaction conditions.

| Parameter | Step 1: Acetylation | Step 2: Nitration | Step 3: Hydrolysis |

| Starting Material | Bromo-methylaniline | N-(bromo-methylphenyl)acetamide | Nitro-N-(bromo-methylphenyl)acetamide |

| Amount of Starting Material (g) | 10.0 | 5.0 | ~5.5 (crude) |

| Key Reagents | Acetic Anhydride | Conc. HNO₃, Conc. H₂SO₄ | 70% H₂SO₄ |

| Reaction Temperature (°C) | Reflux (~118) | 0 - 5 | Reflux (~160) |

| Reaction Time (h) | 1 | 2 | 1 - 2 |

| Illustrative Yield (%) | 90 - 95 | 85 - 90 | 90 - 95 |

Visualizations

Experimental Workflow Diagram

References

Application Notes and Protocols for the Analytical Characterization of 2-Bromo-4-methyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the analytical characterization of 2-Bromo-4-methyl-5-nitroaniline, a key intermediate in pharmaceutical synthesis. The following methods are essential for confirming the identity, purity, and stability of this compound, ensuring the quality and integrity of active pharmaceutical ingredients (APIs).

Chromatographic Methods for Purity Assessment

Chromatographic techniques are fundamental for separating and quantifying this compound from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile method for analyzing non-volatile and thermally labile compounds like this compound. A reverse-phase method is typically employed.

Experimental Protocol:

-

Instrument: HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water (e.g., 60:40 v/v).[1][2][3] For improved peak shape and resolution, an acid modifier such as 0.1% phosphoric acid or 0.1% formic acid can be added.[1][2][4] Formic acid is recommended for mass spectrometry (MS) compatibility.[2][4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Data Presentation:

| Parameter | Value |

| Compound | This compound |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | 5-10 min (Analyte-specific, requires experimental determination) |

Workflow for HPLC Analysis:

Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[4] For polar compounds like anilines, derivatization may be necessary to improve volatility and chromatographic performance.[5]

Experimental Protocol:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Injector Temperature: 250°C.

-

Ionization Technique: Electron Ionization (EI) at 70 eV.

-

Mass Range: 50-500 m/z.

-

Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Presentation:

| Parameter | Value |

| Compound | This compound |

| Column | 5% Phenyl-methylpolysiloxane |

| Ionization | Electron Ionization (EI) |

| Expected Molecular Ion (M+) | m/z 230 and 232 (due to Br isotopes) |

| Key Fragmentation Ions | Requires experimental determination |

Workflow for GC-MS Analysis:

Workflow for GC-MS analysis of this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are crucial for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for characterization.

Experimental Protocol:

-

Instrument: NMR spectrometer (e.g., 400 MHz).

-

Solvent: A suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[6]

-

Sample Preparation: Dissolve the sample in the deuterated solvent to a concentration of approximately 5-10 mg/mL.

-

Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

Expected ¹H NMR Spectral Data (Illustrative, based on similar structures):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.5 - 8.5 | Singlet | 1H |

| Aromatic-H | ~7.0 - 8.0 | Singlet | 1H |

| -NH₂ | ~4.0 - 6.0 | Broad Singlet | 2H |

| -CH₃ | ~2.2 - 2.5 | Singlet | 3H |

Expected ¹³C NMR Spectral Data (Illustrative):

| Carbon | Chemical Shift (δ, ppm) |

| C-Br | ~110 - 120 |

| C-NO₂ | ~140 - 150 |

| C-NH₂ | ~145 - 155 |

| C-CH₃ | ~130 - 140 |

| Aromatic C-H | ~115 - 135 |

| -CH₃ | ~15 - 25 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Instrument: FTIR spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Range: 4000-400 cm⁻¹.

Expected FTIR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Aniline) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| N-O Stretch (Nitro) | 1500 - 1550 (asymmetric) |

| N-O Stretch (Nitro) | 1300 - 1350 (symmetric) |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 600 |